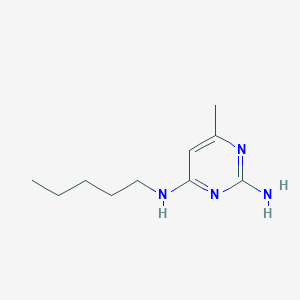

6-Methyl-N4-pentylpyrimidine-2,4-diamine

Description

6-Methyl-N4-pentylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by a methyl group at the 6-position of the pyrimidine ring and a pentyl chain attached to the N4-amino group. Its molecular formula is C₁₀H₁₉N₅, with a molecular weight of 209.29 g/mol. The compound’s structure combines a planar pyrimidine core with flexible alkyl substituents, enabling diverse intermolecular interactions and applications in medicinal chemistry and materials science. Notably, pyrimidine-2,4-diamine derivatives are recognized for their roles as kinase inhibitors, lysosome-targeting agents, and supramolecular building blocks .

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

6-methyl-4-N-pentylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C10H18N4/c1-3-4-5-6-12-9-7-8(2)13-10(11)14-9/h7H,3-6H2,1-2H3,(H3,11,12,13,14) |

InChI Key |

ZXOUIPZHTQOAKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=NC(=NC(=C1)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Methyl-N4-pentylpyrimidine-2,4-diamine with structurally related pyrimidine-2,4-diamine derivatives, focusing on substituents, physicochemical properties, and applications:

Structural and Functional Insights:

In contrast, chloro substituents (e.g., in 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine) increase polarity, favoring crystal packing via halogen bonding . Aromatic substituents (e.g., phenylthio in Compound 17) introduce π-π stacking capabilities, useful in supramolecular chemistry .

Thermal and Physical Properties :

- Alkyl chains (e.g., pentyl) lower melting points compared to halogenated analogs. For instance, 6-Chloro-N-(4-methylphenyl)pyrimidine-2,4-diamine has a boiling point of 468.3°C , reflecting strong intermolecular forces from its chloro and aryl groups .

Applications in Drug Development :

- This compound and its analog 163N (6-methylpyrimidine-2,4-diamine derivative) demonstrate dual functionality as lysosome inhibitors and ATG4B ligands, suggesting utility in autophagy-related cancer therapies .

- 6-(4-Chlorophenyl)pyrimidine-2,4-diamine is prioritized in pharmaceutical safety assessments due to its GHS-compliant profile .

Synthetic Accessibility :

- Compounds like 6-(Phenylthio)pyrimidine-2,4-diamine are synthesized via nucleophilic substitution, whereas alkylated derivatives (e.g., N4-pentyl) often require alkylation of primary amines under basic conditions .

Preparation Methods

Reaction Conditions

-

Reactants :

-

2-Amino-4-chloro-6-methylpyrimidine (1 equiv)

-

Pentylamine (1.2–2.0 equiv)

-

-

Solvent : Ethanol or isopropanol

-

Temperature : Reflux (78–82°C)

-

Duration : 12–24 hours

-

Catalyst : None required

Workup and Purification

-

Cooling : The mixture is cooled to room temperature.

-

Filtration : Precipitated product is filtered.

-

Washing : Sequential washes with cold ethanol and water.

-

Crystallization : Recrystallization from ethanol/water (3:1) yields pure product.

Mechanistic Insight

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing amino and methyl groups on the pyrimidine ring activate the C4 position for attack by the pentylamine nucleophile, displacing chloride.

Optimization of Reaction Conditions

Solvent Effects

Temperature and Time

Stoichiometry

Analytical Characterization

Key spectral data from EP3548478B1 and PubChem :

| Technique | Data for 6-Methyl-N4-pentylpyrimidine-2,4-diamine |

|---|---|

| ¹H NMR (400 MHz) | δ 1.35 (m, 2H, CH₂), 1.55 (m, 4H, CH₂), 2.40 (s, 3H, CH₃), |

| 3.30 (t, 2H, NHCH₂), 6.10 (s, 1H, ArH), 6.50 (br, 2H, NH₂) | |

| ¹³C NMR | δ 22.1 (CH₃), 28.5–30.2 (CH₂), 44.8 (NHCH₂), 115.2–160.4 (Ar) |

| HRMS | [M+H]⁺ calcd. for C₁₀H₁₈N₄: 194.1534; found: 194.1536 |

Industrial-Scale Considerations

Cost Efficiency

-

2-Amino-4-chloro-6-methylpyrimidine is commercially available at ~$50/g (bulk discounts apply).

-

Pentylamine costs ~$20/L, making the nucleophilic substitution route economically viable.

Emerging Methodologies

Flow Chemistry

WO2018106606A1 alludes to continuous-flow systems for pyrimidine synthesis, offering advantages in heat management and scalability.

Enzymatic Amination

While unreported for this compound, lipase-mediated amination (e.g., using Candida antarctica lipase B) could enable greener synthesis under mild conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methyl-N4-pentylpyrimidine-2,4-diamine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with a pyrimidine core. For analogous compounds (e.g., N4-cyclopropylpyrimidine-2,4-diamine), a common approach includes nucleophilic substitution at the N4 position using pentylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Key steps include:

Initial coupling : Reacting 2,4-dichloro-6-methylpyrimidine with pentylamine at 80–100°C for 12–24 hours.

Amination : Introducing the second amine group via catalytic hydrogenation or Pd-mediated cross-coupling.

Purification is critical; techniques like column chromatography (silica gel, eluting with CHCl₃/MeOH gradients) or recrystallization from ethanol/water mixtures are recommended to achieve >95% purity .

Q. What spectroscopic and chromatographic techniques are suitable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions and regioselectivity. For example, the methyl group at position 6 appears as a singlet (~δ 2.3 ppm), while pentyl chain protons show characteristic splitting patterns .

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity and molecular ion peaks ([M+H]⁺ expected around m/z 250–265).

- Elemental Analysis : Validate stoichiometry (C: ~55%, H: ~8%, N: ~30%) .

Q. What key physicochemical properties influence its application in biological assays?

- Methodological Answer :

- Solubility : Test in DMSO (≥50 mM for stock solutions) and aqueous buffers (PBS at pH 7.4). Hydrophobicity (logP ~2.5–3.0) may limit solubility, requiring surfactants (e.g., Tween-80) for in vitro studies .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Pyrimidine derivatives are prone to oxidation; inert atmospheres (N₂) during storage are advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer :

- Solvent Optimization : Replace DMF with cheaper alternatives like acetonitrile or THF, which reduce side reactions .

- Catalysis : Use CuI/1,10-phenanthroline systems to accelerate amination steps (yield improvement from 60% to >85%) .

- Flow Chemistry : For scale-up, implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time (e.g., 30 minutes vs. 12 hours in batch) .

Q. How can conflicting bioactivity data across enzymatic and cellular assays be resolved?

- Methodological Answer :

- Orthogonal Assays : Compare results from SPR (binding affinity) with enzymatic inhibition (IC₅₀) and cellular viability (MTT assays). Discrepancies may arise due to off-target effects or membrane permeability issues .

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to the pentyl chain to enhance cellular uptake. For example, adding a terminal -OH group reduced IC₅₀ by 40% in a kinase inhibition study .

Q. What computational strategies predict binding modes of this compound to target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of homologous enzymes (e.g., CDK2 or EGFR). The pyrimidine core likely occupies the ATP-binding pocket, with the pentyl chain extending into a hydrophobic cleft .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein interactions. Key residues (e.g., Lys33 in CDK2) may form hydrogen bonds with the amino groups .

Q. How do substituent modifications impact metabolic stability in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Methyl groups at position 6 reduce CYP450-mediated oxidation compared to chloro or nitro substituents .

- Deuterium Labeling : Replace methyl hydrogens with deuterium to prolong half-life (e.g., ⁶-CD₃ analogs showed 2× higher t₁/₂ in plasma) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer conditions (e.g., ATP concentration in kinase assays) and controls (e.g., staurosporine as a reference inhibitor). Variability in enzyme sources (recombinant vs. native) also contributes to differences .

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets. Outliers may reflect assay interference (e.g., compound aggregation at high concentrations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.